2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
Overview
Description
2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or by interfering with the cellular signaling pathways. It has also been suggested that it may induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial properties and may be effective against various bacterial strains. Furthermore, it has been shown to have potential as a fluorescent probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is that it is relatively easy to synthesize using different methods. It is also stable under various conditions, making it suitable for use in lab experiments. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone. One of the potential areas of research is its use as a fluorescent probe for detecting metal ions in biological systems. Further studies are needed to understand its mechanism of action and to identify specific pathways that may be targeted for therapeutic purposes. Additionally, studies are needed to explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has shown potential applications in various fields of scientific research. It can be synthesized using different methods and has been studied for its anticancer and antimicrobial properties. Its mechanism of action is not fully understood, but it has been suggested to act by inhibiting specific enzymes or by interfering with cellular signaling pathways. Further research is needed to explore its potential applications and to understand its mechanism of action.
Scientific Research Applications
2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacterial strains. Furthermore, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
2-(4-ethoxyanilino)-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-11-6-4-10(5-7-11)15-13-14-9(2)8-12(17)16-13/h4-8H,3H2,1-2H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLYPKPARZFLJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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